6-Ethoxy-1,2,3,4-tetrahydroisoquinolin-1-one
Description
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
6-ethoxy-3,4-dihydro-2H-isoquinolin-1-one |
InChI |
InChI=1S/C11H13NO2/c1-2-14-9-3-4-10-8(7-9)5-6-12-11(10)13/h3-4,7H,2,5-6H2,1H3,(H,12,13) |
InChI Key |
JDVDUTZYWBDDLO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)NCC2 |
Origin of Product |
United States |
Preparation Methods
General Information
6-Ethoxy-1,2,3,4-tetrahydroisoquinolin-1-one is a synthetic organic compound belonging to the tetrahydroisoquinoline family. It has a molecular formula of \$$C{11}H{13}NO_2\$$ and a molecular weight of 191.23 g/mol. Tetrahydroisoquinolines are of interest in medicinal chemistry because of their diverse biological activities, including anticancer and anti-angiogenic effects.
- IUPAC Name: 6-ethoxy-3,4-dihydro-2H-isoquinolin-1-one
- CAS Number: 1368406-57-8
- Molecular Weight: 191.23 g/mol
- Molecular Formula: \$$C{11}H{13}NO_2\$$
Related reactions
Acylation: The target acylated tetrahydroisoquinoline can be obtained by a Schotten-Baumann type of acylation of an amino acid with an acid chloride. The acid chloride acylating agent (20% excess) is added either neat or as a solution in methylene chloride, ethyl acetate, THF, or dioxane, to a cooled (0° to 5° C.) vigorously stirred mixture of the amino acid, a strong base such as NaOH, KOH, or (Me)4NOH, and water with any of the above solvents.
Hydrolysis: A hydantoin derivative can be hydrolyzed using sodium hydroxide solution by heating at reflux for several hours, followed by concentration to yield a sodium salt. Dissolving the salt in water and adding glacial acetic acid precipitates crystals of the amino acid.
Chemical Reactions Analysis
6-Ethoxy-1,2,3,4-tetrahydroisoquinolin-1-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Various substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
6-Ethoxy-1,2,3,4-tetrahydroisoquinolin-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Ethoxy-1,2,3,4-tetrahydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of enzymes, receptors, or ion channels, depending on its structure and functional groups . The exact pathways involved vary based on the specific biological activity being studied.
Comparison with Similar Compounds
6-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-one
6-Fluoro-1,2,3,4-tetrahydroisoquinolin-1-one
7-Phenyl-1,2,3,4-tetrahydroisoquinolin-1-one
- Structure : Phenyl (-C₆H₅) group at position 7.
- Physical Properties : Molecular weight 223.27 g/mol, high lipophilicity (logP ~2.9) .
- Applications : Used as a synthetic intermediate in drug discovery, suggesting utility in exploring structure-activity relationships (SAR). The phenyl group enhances steric bulk, which may improve target selectivity but reduce solubility.
3-Hydroxymethyl-1,2,3,4-tetrahydroisoquinolin-1-one
5-Amino-1,2,3,4-tetrahydroisoquinolin-1-one Hydrochloride
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Derivatives
- Structure : Methoxy groups at positions 6 and 7.
- Properties : Increased molecular weight (~223 g/mol) and synergistic electronic effects from dual substitution .
- Biological Relevance: Such compounds are explored for enhanced receptor affinity, as seen in cannabinoid receptor studies of triazine analogs .
Data Table: Comparative Analysis
Research Findings and Implications
- Receptor Binding: Ethoxy-containing triazine derivatives () exhibit cannabinoid receptor affinity, suggesting that the ethoxy group in 6-Ethoxy-THIQ may similarly modulate interactions with hydrophobic binding pockets.
- Synthetic Utility : The 7-phenyl derivative () is a high-value building block, underscoring the role of substituent bulk in medicinal chemistry.
- Conformational Effects : The screw-boat conformation of 3-hydroxymethyl-THIQ () highlights the impact of ring puckering on molecular recognition.
Biological Activity
6-Ethoxy-1,2,3,4-tetrahydroisoquinolin-1-one is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C₁₁H₁₅NO and is classified as a tetrahydroisoquinoline derivative. Its structure features an ethoxy group at the 6-position of the isoquinoline ring, which contributes to its biological activity.
Anticancer Activity
Research indicates that tetrahydroisoquinoline derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can induce apoptosis in various cancer cell lines:
- MCF-7 Cells : In vitro studies demonstrated that certain derivatives can effectively reduce cell viability and induce apoptosis, with IC₅₀ values ranging from 2.5 μM to 5 μM .
- Mechanism : The apoptosis mechanism involves cell cycle arrest at the G1 phase and increased levels of apoptotic markers such as Annexin V .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Inhibition of Pathogens : It has shown activity against several bacterial strains, including E. coli and S. aureus. The minimum inhibitory concentration (MIC) for some derivatives was reported between 40 to 50 µg/mL .
- Comparison with Antibiotics : Inhibition zone diameters were comparable to standard antibiotics like ceftriaxone, indicating potential as an alternative antimicrobial agent .
Neuroprotective Effects
Tetrahydroisoquinoline derivatives have been investigated for their neuroprotective effects:
- Mechanisms : They are believed to modulate neurotransmitter systems and exhibit antioxidant properties that protect neuronal cells from oxidative stress .
- Applications : Potential applications include treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been explored:
- Cytokine Inhibition : Studies indicate that these compounds can inhibit pro-inflammatory cytokines like TNF-α and IL-6 .
- Therapeutic Implications : This suggests a role in managing inflammatory conditions and autoimmune diseases.
Table 1: Summary of Biological Activities
Additional Findings
Recent studies have highlighted the potential of tetrahydroisoquinoline derivatives in treating conditions associated with pain management and sleep disorders due to their interaction with orexin receptors . Their pharmacological profile suggests they could serve as non-peptide antagonists for these receptors.
Q & A
Q. Basic Characterization
- 1H/13C NMR : Key signals include the lactam carbonyl (δ ~167 ppm in 13C NMR) and ethoxy protons (δ ~1.3–1.5 ppm for CH3 and δ ~3.4–4.0 ppm for OCH2) .
- IR spectroscopy : A strong C=O stretch (~1667 cm⁻¹) confirms the lactam ring .
Advanced Structural Analysis
X-ray crystallography resolves conformational details. For example, the heterocyclic ring in 3-hydroxymethyl-1,2,3,4-tetrahydroisoquinolin-1-one adopts a screw-boat conformation with puckering parameters (Q = 0.42 Å, θ = 64°), which can guide predictions for the ethoxy analog . Refinement protocols include riding models for H-atoms and anisotropic displacement parameters for heavy atoms .
What strategies address contradictory bioactivity data in tetrahydroisoquinolinone derivatives?
Basic Assessment
Comparative studies using standardized assays (e.g., enzyme inhibition or receptor-binding assays) are critical. For example, isoquinoline alkaloids like 7-methoxy-1,2,3,4-tetrahydroisoquinolin-1-one exhibit varied activities depending on substitution patterns .
Q. Advanced Mechanistic Analysis
- Structure-Activity Relationship (SAR) : Modifying the 6-position substituent (e.g., ethoxy vs. methoxy) impacts lipophilicity and electronic effects. Ethoxy groups may enhance membrane permeability compared to polar substituents.
- In silico modeling : Docking studies can predict interactions with biological targets, as demonstrated for thiophene-carboximidamide derivatives .
How does the ethoxy group influence the reactivity of this compound in further functionalization?
Basic Reactivity
The ethoxy group is electron-donating, activating the aromatic ring toward electrophilic substitution. For example, bromination or nitration may occur preferentially at the 7-position (para to ethoxy) .
Q. Advanced Functionalization
- Protection/deprotection : Ethoxy groups can be temporarily protected (e.g., using tert-butyldimethylsilyl ethers) during multi-step syntheses .
- Cross-coupling reactions : Suzuki-Miyaura coupling with boronic acids at the 7-position has been reported in fluoro-substituted analogs .
What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Q. Basic Scale-Up Considerations
Q. Advanced Process Chemistry
- Catalyst recycling : Reusable catalysts (e.g., Pd/C) reduce costs in hydrogenation steps .
- Solvent recovery : THF or ethanol can be recycled via distillation, minimizing waste .
How can computational methods guide the design of this compound derivatives with improved properties?
Basic Modeling
Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and stability. For example, the ethoxy group’s electron-donating effect lowers the energy barrier for electrophilic attacks .
Q. Advanced Applications
- Molecular dynamics (MD) : Simulates interactions with biological targets (e.g., enzymes or membranes) .
- QSAR models : Correlates substituent effects with bioactivity, as seen in studies of 6,7-dimethoxy derivatives .
Notes
- Methodology Emphasis : Focused on experimental design, optimization, and mechanistic analysis.
- Conflict Resolution : Addressed contradictions via SAR and computational modeling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
